7-OXABICYCLO[4.1.0]HEPTANE,3-(METHOXYMETHYL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methoxymethyl)-3,4-epoxycyclohexane is an organic compound characterized by the presence of a methoxymethyl group attached to a cyclohexane ring with an epoxy functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-3,4-epoxycyclohexane typically involves the reaction of cyclohexene with methoxymethyl chloride in the presence of a base, followed by epoxidation. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Anhydrous conditions using solvents like dichloromethane
Temperature: Controlled temperatures ranging from 0°C to room temperature
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include:
Catalysts: Use of phase transfer catalysts to enhance reaction rates
Purification: Distillation or recrystallization to obtain pure product
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Methoxymethyl)-3,4-epoxycyclohexane undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium iodide in acetone for halide exchange
Major Products:
Oxidation: Formation of diols or ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted cyclohexane derivatives
Wissenschaftliche Forschungsanwendungen
1-(Methoxymethyl)-3,4-epoxycyclohexane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules
Biology: Potential use in the study of enzyme-catalyzed reactions involving epoxides
Medicine: Investigated for its potential as a building block in drug synthesis
Industry: Utilized in the production of polymers and resins with specific properties
Wirkmechanismus
The mechanism of action of 1-(Methoxymethyl)-3,4-epoxycyclohexane involves its interaction with various molecular targets:
Epoxide Ring Opening: The epoxy group can undergo ring-opening reactions, leading to the formation of reactive intermediates
Molecular Targets: Enzymes such as epoxide hydrolases can catalyze the ring-opening, leading to biologically active compounds
Pathways Involved: The compound can participate in metabolic pathways involving oxidation and reduction reactions
Vergleich Mit ähnlichen Verbindungen
- 1-(Methoxymethyl)-2,3-epoxycyclohexane
- 1-(Methoxymethyl)-4,5-epoxycyclohexane
- 1-(Methoxymethyl)-3,4-dihydroxycyclohexane
Uniqueness: 1-(Methoxymethyl)-3,4-epoxycyclohexane is unique due to the specific positioning of the methoxymethyl and epoxy groups on the cyclohexane ring, which imparts distinct reactivity and properties compared to its analogs.
Eigenschaften
CAS-Nummer |
168564-10-1 |
---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.2 g/mol |
IUPAC-Name |
3-(methoxymethyl)-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H14O2/c1-9-5-6-2-3-7-8(4-6)10-7/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
JUBOISWHAUYTDY-UHFFFAOYSA-N |
SMILES |
COCC1CCC2C(C1)O2 |
Kanonische SMILES |
COCC1CCC2C(C1)O2 |
Synonyme |
7-Oxabicyclo[4.1.0]heptane, 3-(methoxymethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.